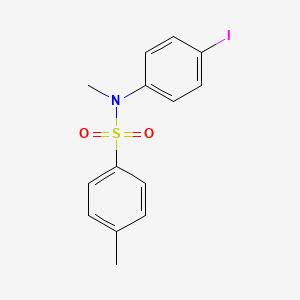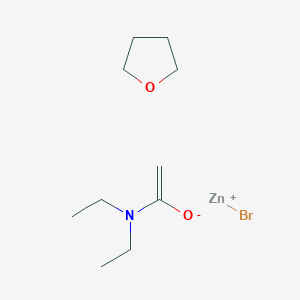
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is an organozinc compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound is characterized by the presence of a bromozinc cation, a diethylamino group, and an ethenolate moiety, all coordinated with oxolane. These structural features make it a versatile reagent in organic synthesis and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromozinc(1+);1-(diethylamino)ethenolate;oxolane typically involves the reaction of zinc with a brominated precursor in the presence of a diethylamino ethenolate ligand. One common method is the reaction of zinc dust with 1-bromo-2-(diethylamino)ethene in the presence of oxolane as a solvent. The reaction is usually carried out under an inert atmosphere, such as argon, to prevent oxidation of the zinc.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results. The final product is often purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: It can be reduced to form zinc metal and other reduced organic products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium iodide are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and diethylamino acetaldehyde, while substitution reactions can produce various substituted ethenolates.
Scientific Research Applications
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism by which Bromozinc(1+);1-(diethylamino)ethenolate;oxolane exerts its effects involves the coordination of the zinc cation with various ligands, facilitating the formation of reactive intermediates. These intermediates can undergo further chemical transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Bromozinc(1+) ethenide: Similar in structure but lacks the diethylamino group.
Diethylzinc: Contains zinc coordinated with two ethyl groups, used in similar types of reactions.
Zinc bromide: A simpler compound with different reactivity and applications.
Uniqueness
Bromozinc(1+);1-(diethylamino)ethenolate;oxolane is unique due to its combination of a bromozinc cation with a diethylamino ethenolate ligand, providing distinct reactivity and versatility in various chemical processes. This makes it a valuable reagent in both academic research and industrial applications.
Properties
CAS No. |
595570-46-0 |
|---|---|
Molecular Formula |
C10H20BrNO2Zn |
Molecular Weight |
331.6 g/mol |
IUPAC Name |
bromozinc(1+);1-(diethylamino)ethenolate;oxolane |
InChI |
InChI=1S/C6H13NO.C4H8O.BrH.Zn/c1-4-7(5-2)6(3)8;1-2-4-5-3-1;;/h8H,3-5H2,1-2H3;1-4H2;1H;/q;;;+2/p-2 |
InChI Key |
NAGCAVZNUVPAPD-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC)C(=C)[O-].C1CCOC1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


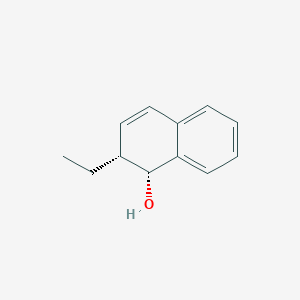
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)

![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)

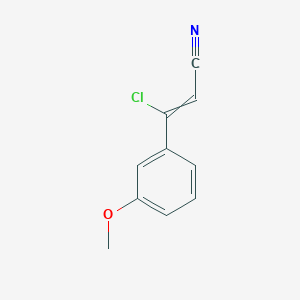
![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
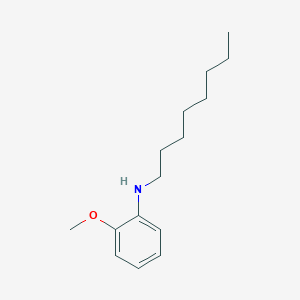

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
